

An In-depth Technical Guide to the Pharmacological Properties of Lsz-102

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsz-102 is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, **Lsz-102** not only antagonizes the estrogen receptor alpha (ERα) but also induces its proteasome-mediated degradation.[2][3] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance. This guide provides a comprehensive overview of the pharmacological properties of **Lsz-102**, including its mechanism of action, in vitro and in vivo preclinical data, and clinical development. The information is presented to be a valuable resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action

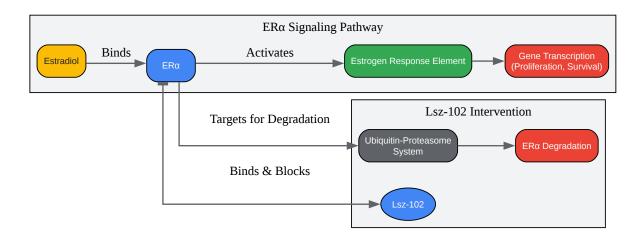
Lsz-102 exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor alpha ($ER\alpha$), a key driver in the majority of breast cancers.[1]

• ERα Antagonism: **Lsz-102** competitively binds to ERα, preventing the binding of its natural ligand, estradiol. This blocks the transcriptional activation of estrogen-responsive genes that are critical for cancer cell proliferation.



• ERα Degradation: Upon binding, **Lsz-102** induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This reduction in the total cellular levels of ERα protein further diminishes the estrogen signaling pathway.

This dual action makes **Lsz-102** effective in both wild-type and mutant ER α settings, which is a common mechanism of resistance to other endocrine therapies.



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Lsz-102 Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Lsz-102** from preclinical studies.

Table 1: In Vitro Potency of Lsz-102



Assay	Cell Line	IC50 (nM)	Reference Compound (Fulvestrant) IC50 (nM)
ERα Transcription Inhibition	MCF-7	1.7	0.3
ERα Degradation	MCF-7	0.2	0.5

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 2: In Vivo Efficacy of Lsz-102 in MCF-7 Xenograft

Model

MOGE			
Treatment Group	Dose (mg/kg, p.o., q.d.)	Tumor Growth Inhibition (%)	
Vehicle	-	0	
Lsz-102	30	>100 (Regression)	
Lsz-102	10	95	
Lsz-102	3	70	

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 3: Preclinical Pharmacokinetic Parameters of Lsz-

102

Species	Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	36	12
Rat	25	33
Dog	7	20

Data sourced from Tria GS, et al. J Med Chem. 2018.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Lsz-102**. These protocols are based on descriptions in the primary literature and standard laboratory procedures.

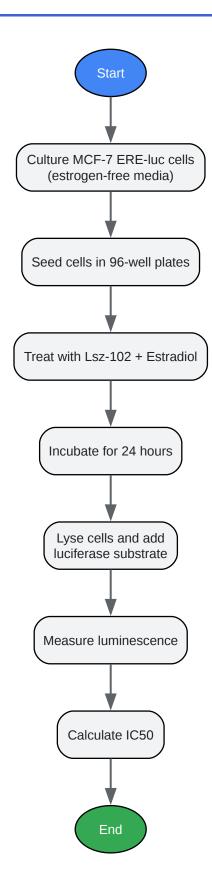
ERα Transcription Reporter Gene Assay

Objective: To determine the potency of **Lsz-102** in inhibiting estrogen-induced gene transcription.

Methodology:

- Cell Culture: MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter construct are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
- Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control
 in the presence of a sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM) to induce
 luciferase expression.
- Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
- Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate reader.
- Data Analysis: The IC50 value is calculated by fitting the dose-response data to a fourparameter logistic equation.





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ERα Transcription Reporter Gene Assay Workflow



In-Cell Western Blot for ERα Degradation

Objective: To quantify the degradation of ER α protein induced by **Lsz-102**.

Methodology:

- Cell Culture and Plating: MCF-7 cells are cultured and seeded in 96-well plates as described above.
- Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control.
- Incubation: The plates are incubated for 18-24 hours.
- Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing a mild detergent (e.g., Triton X-100).
- Immunostaining: The cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. A second fluorescent dye is used to stain the nuclei for normalization.
- Imaging and Analysis: The plates are scanned using an imaging system that can detect the fluorescence signals from both the secondary antibody and the nuclear stain. The ERα signal is normalized to the nuclear signal, and the percentage of remaining ERα is calculated relative to the vehicle-treated control. The IC50 for degradation is then determined.

MCF-7 Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of **Lsz-102** in a preclinical in vivo model of ER+ breast cancer.

Methodology:

- Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used.
- Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.



- Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- Drug Administration: Lsz-102 is administered orally, once daily, at various dose levels. The
 vehicle control group receives the formulation without the drug.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when the tumors in the control group reach a
 predetermined size. The tumor growth inhibition is calculated for each treatment group.

Clinical Development

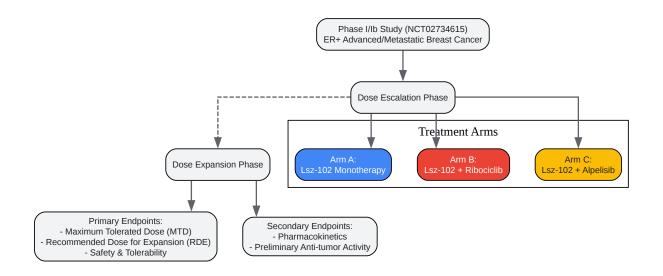
Lsz-102 has been evaluated in a Phase I/Ib clinical trial (NCT02734615).[4]

Trial Design:

- Title: A Phase I/Ib, Open Label Study of LSZ102 Single Agent and LSZ102 in Combination With Either LEE011 (Ribociclib) or BYL719 (Alpelisib) in Patients With Advanced or Metastatic ER+ Breast Cancer Who Have Progressed After Endocrine Therapy.[4]
- · Phases: Phase I and Phase Ib.
- Arms:
 - Arm A: Lsz-102 monotherapy.[4]
 - Arm B: Lsz-102 in combination with ribociclib (a CDK4/6 inhibitor).[4]
 - Arm C: Lsz-102 in combination with alpelisib (a PI3Kα inhibitor).[4]
- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE), and to assess the safety and tolerability of Lsz-102 alone and in combination.[4]



 Secondary Outcome Measures: To characterize the pharmacokinetics and preliminary antitumor activity.[4]



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Lsz-102 Phase I/Ib Clinical Trial Design

Conclusion

Lsz-102 is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action that includes both ERα antagonism and degradation. Preclinical studies have demonstrated its significant anti-tumor activity in ER+ breast cancer models. The Phase I/Ib clinical trial has provided initial safety, tolerability, and efficacy data for Lsz-102 as a monotherapy and in combination with other targeted agents. This comprehensive pharmacological profile supports the continued investigation of Lsz-102 and other next-generation SERDs as a promising therapeutic strategy for patients with ER+ breast cancer, including those who have developed resistance to standard endocrine therapies.



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